REACTION_CXSMILES
|
[Br:1]Br.[S:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH:5]=[CH:4]1.C([O-])(=O)C.[Na+].O>C(Cl)(Cl)Cl>[Br:1][C:5]1[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[S:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
20.4 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
53.6 g
|
Type
|
reactant
|
Smiles
|
S1C=CC2=C1C=CC=C2
|
Name
|
|
Quantity
|
54.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture became much thicker during the addition
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for a further 2 hours
|
Duration
|
2 h
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the inorganic solid
|
Type
|
CUSTOM
|
Details
|
The chloroform layer was separated
|
Type
|
WASH
|
Details
|
washed with water (1×200 ml), sodium hydrogen carbonate solution (1×200 ml) and brine (1×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |